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molecular formula C7H11N3O B8561453 (1-(4-amino-1H-pyrazol-1-yl)cyclopropyl)methanol

(1-(4-amino-1H-pyrazol-1-yl)cyclopropyl)methanol

Cat. No. B8561453
M. Wt: 153.18 g/mol
InChI Key: HYZPGSOZJSONGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187453B2

Procedure details

To a solution of (1-(4-nitro-1H-pyrazol-1-yl)cyclopropyl)methanol (300 mg) obtained in Step B of Example 128 in ethanol (20 mL) was added palladium-activated carbon ethylene diamine complex (Pd: 8.5-11.5%) (100 mg), and the mixture was stirred at room temperature for 5 hr under hydrogen atmosphere (at normal pressures). The palladium-activated carbon ethylene diamine complex was removed by filtration through Celite, and the solvent was evaporated under reduced pressure to give the title compound (250 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium-activated carbon ethylene diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:9]2([CH2:12][OH:13])[CH2:11][CH2:10]2)[CH:8]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[CH:5]=[N:6][N:7]([C:9]2([CH2:12][OH:13])[CH2:10][CH2:11]2)[CH:8]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)C1(CC1)CO
Name
palladium-activated carbon ethylene diamine
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hr under hydrogen atmosphere (at normal pressures)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium-activated carbon ethylene diamine complex was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=NN(C1)C1(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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